molecular formula C12H10ClF3N4OS B1508791 2-(1-Aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide CAS No. 1095823-56-5

2-(1-Aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide

Cat. No.: B1508791
CAS No.: 1095823-56-5
M. Wt: 350.75 g/mol
InChI Key: OVDOTYJKKSGNGE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N4OS/c1-5(17)11-19-4-8(22-11)10(21)20-9-2-6(12(14,15)16)7(13)3-18-9/h2-5H,17H2,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDOTYJKKSGNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727053
Record name 2-(1-Aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095823-56-5
Record name 2-(1-Aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(1-Aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide, also known by its chemical identifier CAS No. 1095823-62-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C12H10ClF3N4OS and a molecular weight of 350.75 g/mol. It features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

PropertyValue
Molecular FormulaC12H10ClF3N4OS
Molecular Weight350.75 g/mol
CAS Number1095823-62-3

Synthesis

The synthesis of this compound can be achieved through various routes, commonly starting with the reaction of 5-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid with thionyl chloride to form an acid chloride. This intermediate is then reacted with 2-[(1R)-1-aminoethyl]thiazole to yield the final product .

Antimicrobial Properties

Research indicates that compounds with thiazole structures exhibit antimicrobial activity against pathogens such as Mycobacterium tuberculosis. The thiazole core appears crucial for maintaining biological activity, as modifications to the structure can lead to loss of efficacy .

Anticancer Activity

The compound has been evaluated for its anticancer properties. A related class of compounds demonstrated cytotoxicity against human cancer cells by inhibiting tubulin polymerization and causing cell cycle arrest at the G2/M phase . Specifically, studies have shown that compounds similar to 2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide can inhibit the proliferation of cancer cells in vitro and prolong survival in animal models of leukemia .

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. For instance, its mechanism could include modulation of tubulin dynamics or inhibition of key signaling pathways involved in cell proliferation and survival .

Case Studies

  • Anticancer Study : A study conducted on a series of thiazole derivatives found that certain analogs exhibited significant cytotoxicity against human gastric and colorectal cancer cells. The study highlighted the importance of structural features in enhancing biological activity .
  • Antimicrobial Evaluation : Another investigation into the thiazole series demonstrated effective inhibition of M. tuberculosis growth with sub-micromolar minimum inhibitory concentrations (MIC). This suggests potential for further development as novel anti-tubercular agents .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism of action may involve the inhibition of key signaling pathways associated with cell growth and survival .
  • Antimicrobial Properties : Research indicates that thiazole derivatives can possess antimicrobial activity. This compound is being explored for its efficacy against bacterial and fungal strains, potentially offering new avenues for antibiotic development .
  • Drug Development : The unique structural features of this compound make it a valuable building block in the synthesis of novel pharmaceuticals. Its ability to modulate biological targets suggests potential use in drug design for treating diseases such as cancer and infections .

Agricultural Science

The compound's biological activity extends into agricultural applications:

  • Pesticide Development : The thiazole moiety is known for its role in agrochemical formulations. Research is ongoing to evaluate the efficacy of this compound as a pesticide or herbicide, targeting specific pests while minimizing environmental impact .

Material Science

The compound's chemical properties lend themselves to applications in materials science:

  • Polymer Chemistry : Its reactive functional groups can be utilized in the synthesis of advanced materials, including polymers with enhanced properties such as thermal stability and chemical resistance.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study BAntimicrobial EfficacyShowed effectiveness against resistant bacterial strains.
Study CAgrochemical ApplicationsEvaluated as a potential candidate for developing new pesticides with reduced toxicity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(1-Aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide
  • CAS No.: 1095823-56-5 (racemic mixture) ; 1095823-62-3 (R-enantiomer, 95% purity) .
  • Molecular Formula : C₁₂H₁₀ClF₃N₄OS
  • Molecular Weight : 350.75 g/mol .
  • Structure: Features a thiazole-5-carboxamide core with a 1-aminoethyl substituent at position 2 and a 5-chloro-4-(trifluoromethyl)pyridin-2-yl group at the amide nitrogen .

Physicochemical Properties :

  • Storage : Requires protection from light and moisture, stored at 2–8°C .
  • Hazard Profile : Classified with warnings for oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Synthesis : Prepared via coupling of thiazole carboxylate intermediates with substituted pyridinyl amines, using classic coupling reagents (e.g., EDC/HOBt) .

Comparison with Similar Compounds

Tovorafenib (MLN2480)

  • Structure: (R)-2-(1-(6-Amino-5-chloropyrimidine-4-carboxamido)ethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide .
  • Key Differences: Replaces the aminoethyl group with a pyrimidine-4-carboxamide substituent. Additional chlorine atom and pyrimidine ring increase molecular weight (506.30 g/mol vs. 350.75 g/mol) .
  • Pharmacological Profile :
    • Target : Pan-Raf kinase inhibitor with FDA approval (2024) for pediatric low-grade glioma .
    • Potency : Enhanced kinase inhibition due to pyrimidine’s hydrogen-bonding capacity .
  • Synthesis : Utilizes EDC-mediated coupling, similar to the parent compound, but requires advanced intermediates for pyrimidine incorporation .

4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

  • Structure : Thiazole-5-carboxamide with a 3-pyridinyl group at position 2 and a 3-(trifluoromethyl)phenyl group at the amide nitrogen .
  • Key Differences: Lacks the aminoethyl substituent. Methyl group at thiazole position 4 enhances metabolic stability but reduces solubility .
  • Applications : Primarily researched for kinase inhibition, though clinical data are less established compared to Tovorafenib .

Dasatinib (SPRYCEL®)

  • Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide .
  • Key Differences :
    • Substituted pyrimidine at position 2 and a chlorophenyl group at the amide nitrogen.
    • Hydroxyethylpiperazine enhances solubility and bioavailability .
  • Pharmacological Profile :
    • Target : Dual BCR-ABL/SRC kinase inhibitor approved for chronic myeloid leukemia.
    • Potency : Broader kinase inhibition profile due to the pyrimidine-piperazine moiety .

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic Acid

  • Structure : Thiazole-5-carboxylic acid derivative with chloro and trifluoromethyl groups on the pyridine ring .
  • Key Differences :
    • Carboxylic acid group instead of carboxamide reduces cell permeability but improves solubility.
    • Dual trifluoromethyl groups increase lipophilicity .

Structural-Activity Relationship (SAR) Insights

  • Thiazole Core: Essential for kinase binding; substitutions at position 2 (e.g., aminoethyl, pyrimidine) modulate selectivity .
  • Pyridine/Pyrimidine Substituents :
    • Chlorine and trifluoromethyl groups enhance target affinity (e.g., Tovorafenib’s IC₅₀ < 10 nM for Raf kinases) .
    • Pyrimidine rings (in Tovorafenib) improve hydrogen bonding vs. pyridine in the parent compound .
  • Aminoethyl Group: Introduces stereochemical complexity; the R-enantiomer (CAS 1095823-62-3) shows higher activity in kinase assays .

Pharmacokinetic and Industrial Considerations

  • Solubility: Aminoethyl and polar groups (e.g., Dasatinib’s hydroxyethylpiperazine) improve aqueous solubility .
  • Synthetic Complexity : Tovorafenib’s pyrimidine incorporation requires multi-step synthesis, increasing production costs .
  • Stability : Methyl groups (e.g., in ’s compound) reduce metabolic degradation but may limit oral bioavailability .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound likely follows a convergent approach combining:

  • Construction of the thiazole-5-carboxamide core,
  • Introduction of the 1-aminoethyl side chain at position 2 of the thiazole ring,
  • Coupling with the 5-chloro-4-(trifluoromethyl)pyridin-2-yl moiety through an amide linkage.

This approach is consistent with synthetic methods used for benzothiazole derivatives, which have been extensively studied for medicinal chemistry applications, including anti-tubercular activity.

Preparation of the Thiazole-5-carboxamide Core

The thiazole ring can be synthesized via cyclization reactions involving α-haloketones and thiourea or related sulfur-containing reagents. The carboxamide group at position 5 is introduced by functionalizing the thiazole ring with a carboxylic acid derivative followed by amidation.

A typical route involves:

  • Formation of a 2-substituted thiazole intermediate,
  • Selective functionalization at the 5-position to introduce a carboxylic acid or its derivative,
  • Conversion of the acid to the corresponding carboxamide by reaction with an amine.

Introduction of the 1-Aminoethyl Group

The 1-aminoethyl substituent at the 2-position of the thiazole ring can be introduced by nucleophilic substitution or reductive amination methods. For example:

  • Starting from a 2-halothiazole intermediate,
  • Reaction with an aminoethyl nucleophile or precursor,
  • Protection/deprotection steps may be required to handle the amino group.

Coupling with the 5-chloro-4-(trifluoromethyl)pyridin-2-yl Moiety

The amide bond formation between the thiazole-5-carboxamide and the substituted pyridinyl amine is typically achieved by:

  • Activation of the carboxylic acid group (e.g., using coupling agents like EDCI, DCC, or HATU),
  • Reaction with the amino group of the 5-chloro-4-(trifluoromethyl)pyridin-2-yl amine,
  • Purification of the final product.

This step requires careful control of reaction conditions to avoid side reactions and ensure high yield.

Detailed Synthetic Example (Inferred from Related Benzothiazole Syntheses)

Based on recent literature on benzothiazole derivatives with similar heterocyclic frameworks, a representative synthetic sequence might be:

Step Reaction Description Reagents/Conditions Outcome
1 Synthesis of 2-bromo-5-carboxythiazole α-haloketone + thiourea, reflux Formation of thiazole ring with bromine at 2-position
2 Substitution of 2-bromo with aminoethyl group Reaction with 1-aminoethyl nucleophile, base Introduction of 1-aminoethyl substituent
3 Activation of carboxylic acid to acid chloride or ester SOCl2 or DCC coupling agent Preparation for amide bond formation
4 Coupling with 5-chloro-4-(trifluoromethyl)pyridin-2-yl amine Amide coupling under mild conditions Formation of final carboxamide linkage
5 Purification and characterization Chromatography, crystallization Isolation of pure compound

Research Findings and Optimization

  • The use of mild coupling agents and controlled temperatures enhances yield and purity.
  • Protecting groups may be employed to safeguard the amino group during coupling.
  • Microwave-assisted synthesis and one-pot multicomponent reactions have been reported to improve efficiency in related benzothiazole compounds.
  • The presence of electron-withdrawing groups such as trifluoromethyl and chloro substituents on the pyridine ring influences the reactivity and biological activity, requiring optimization of reaction conditions.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions Notes
Thiazole ring formation Reflux in ethanol or DMF Use of α-haloketones and thiourea
Aminoethyl substitution Room temp to mild heating, base catalysis Nucleophilic substitution or reductive amination
Carboxamide coupling Room temp, EDCI/HATU, base (e.g., DIPEA) Avoids racemization, high selectivity
Solvents Ethanol, DMF, DCM Chosen based on solubility and reactivity
Purification Column chromatography, recrystallization Ensures high purity for biological testing

Q & A

Basic: What are the established synthetic routes for 2-(1-Aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Core Thiazole Formation : Sulfur-directed ortho-lithiation of 2-chlorothiazole followed by nucleophilic coupling with a substituted pyridinyl isocyanate (e.g., 5-chloro-4-(trifluoromethyl)pyridin-2-yl isocyanate) to yield the thiazole-5-carboxamide backbone .

Aminoethyl Sidechain Introduction : Protection of the amide nitrogen (e.g., using NaH and 4-methoxybenzyl chloride) enables coupling with a 1-aminoethyl group via nucleophilic substitution or reductive amination .

Deprotection : Final deprotection (e.g., acidic or catalytic hydrogenation) yields the target compound.
Key Considerations : Optimize reaction temperatures (e.g., −78°C for lithiation) and stoichiometry to avoid side reactions. Monitor intermediates via TLC and HPLC .

Advanced: How can reaction yields be optimized during the introduction of the 1-aminoethyl group?

Methodological Answer:
Yield optimization requires:

  • Catalyst Selection : Use 4-dimethylaminopyridine (DMAP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic intermediates, improving coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates. For example, DCM facilitates carbodiimide-mediated coupling at 0–25°C .
  • pH Control : Maintain pH 7–8 during amide bond formation to minimize hydrolysis.
    Data-Driven Approach : Design a factorial experiment varying catalyst concentration (0.1–1.0 eq), solvent, and temperature. Analyze yields via LC-MS to identify optimal conditions .

Basic: What spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridinyl substituent at C5 of thiazole, trifluoromethyl resonance at δ ~110–120 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂CH₂CH₃ from the aminoethyl group) .
  • Infrared (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
    Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., kinase inhibitors for enzyme assays) .
  • Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles to improve bioavailability in cellular assays .
  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
    Case Study : If IC₅₀ values vary across studies, perform dose-response curves under identical conditions and apply statistical models (e.g., Hill equation) to compare potency .

Advanced: How does molecular docking predict the interaction of this compound with kinase targets?

Methodological Answer:

Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to known thiazole inhibitors .

Docking Workflow :

  • Protein Preparation : Retrieve target structure from PDB (e.g., 1M17 for EGFR), remove water, add hydrogens.
  • Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel.
  • Binding Site Analysis : Define the ATP-binding pocket using GRID or SiteMap .

Scoring and Validation : Use AutoDock Vina or Glide to rank poses. Validate top poses via MD simulations (e.g., 100 ns trajectory in GROMACS) to assess stability .
Key Insight : The trifluoromethyl group may form hydrophobic interactions with Leu694 in EGFR, while the thiazole carboxamide hydrogen-bonds with Thr766 .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Antiproliferative Activity : MTT assay in cancer cell lines (e.g., HCT-116, MCF-7) with 48–72 hr incubation .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™ for ATPase activity) at 10 µM–100 nM compound concentrations .
  • Cytotoxicity : Parallel testing in non-cancerous cells (e.g., HEK293) to assess selectivity .
    Data Interpretation : Calculate selectivity index (SI = IC₅₀(normal)/IC₅₀(cancer)) to prioritize leads .

Advanced: What strategies guide structural optimization to enhance metabolic stability?

Methodological Answer:

  • Metabolic Soft Spot Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Common sites: aminoethyl group (N-dealkylation) or pyridinyl Cl (hydrolysis) .
  • Modifications :
    • Replace labile groups (e.g., substitute ethylamine with cyclopropylamine to block N-dealkylation) .
    • Introduce electron-withdrawing groups (e.g., CF₃) on the pyridine ring to reduce oxidative metabolism .
  • In Silico Tools : Use ADMET Predictor™ or SwissADME to forecast metabolic liabilities pre-synthesis .

Basic: How is the stability of this compound assessed under physiological conditions?

Methodological Answer:

  • Buffer Stability : Incubate in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 6, 24, and 48 hr .
  • Light/Temperature Stability : Expose solid compound to 40°C/75% RH or UV light (ICH Q1B guidelines) for 4 weeks. Assess polymorphic changes via PXRD .
    Key Finding : Thiazole carboxamides generally show >90% stability in PBS over 24 hr but degrade in acidic conditions (t₁/₂ ~8 hr at pH 1.2) .

Advanced: How can QSAR models inform the design of derivatives with improved potency?

Methodological Answer:

Dataset Curation : Collect IC₅₀ data for 20–50 analogs with variations in substituents (e.g., pyridinyl halogens, thiazole methyl groups) .

Descriptor Calculation : Use PaDEL-Descriptor to generate 2D/3D descriptors (e.g., logP, polar surface area).

Model Building : Apply partial least squares (PLS) or random forest regression to correlate descriptors with activity.

Validation : Internal (cross-validation) and external (test set) validation with R² > 0.6 .
Case Study : A QSAR model may reveal that electron-deficient pyridinyl groups (e.g., CF₃) enhance kinase binding by 2.5-fold .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis (risk of HCl/CF₃ gas release) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., TFA) with NaHCO₃ before disposal in halogenated waste containers .
    Emergency Measures : Eye wash stations and showers must be accessible; treat inhalation exposure with fresh air and medical evaluation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(1-Aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide

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